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A Technical Guide to the Solubility of Ziprasidone Mesylate and Ziprasidone Hydrochloride

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Compound of Interest		
Compound Name:	Ziprasidone mesylate	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of two prominent salt forms of the atypical antipsychotic, ziprasidone: the hydrochloride and the mesylate. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental protocols, and logical frameworks to inform formulation strategies and salt selection processes.

Executive Summary

Ziprasidone is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability and low aqueous solubility.[1][2] This inherent low solubility presents a significant challenge in the development of bioavailable oral dosage forms. The choice of salt form is a critical determinant of the physicochemical properties of an active pharmaceutical ingredient (API), directly impacting its solubility, dissolution rate, and ultimately, its clinical efficacy. This guide focuses on the two commercially relevant salt forms: ziprasidone hydrochloride, used in oral capsule formulations (Geodon®/Zeldox®), and ziprasidone mesylate, utilized in the intramuscular injection formulation.[3][4][5] While extensive quantitative solubility data is available for the hydrochloride salt, the solubility profile of the mesylate salt is primarily inferred from its formulation context.





Ziprasidone Hydrochloride: Solubility Profile

Ziprasidone hydrochloride is the salt form selected for oral administration. Its solubility is a critical factor influencing the dissolution and subsequent absorption from the gastrointestinal tract.

Quantitative Solubility Data

The aqueous solubility of ziprasidone hydrochloride has been reported with some variability across different sources, which may be attributable to differences in experimental conditions such as temperature, pH, and the specific crystalline form of the salt. It is generally characterized as being from very slightly soluble to sparingly soluble in aqueous media.

Solvent/Medium	Solubility (mg/mL)	Source(s)
Water	~ 0.210	
Water	0.00718	_
Water	0.0003	_
Dimethyl sulfoxide (DMSO)	~ 1.2	_
Dimethylformamide (DMF)	~ 0.16	_
1:2 DMSO:PBS (pH 7.2)	~ 0.33	_

Table 1: Quantitative Solubility of Ziprasidone Hydrochloride in Various Solvents.

pH-Dependent Solubility

As a weak base, the solubility of ziprasidone is expected to be pH-dependent, with higher solubility at lower pH values where the molecule is protonated. In phosphate buffer solutions with a pH above 6.8, ziprasidone free base is practically insoluble.

Ziprasidone Mesylate: An Indirect Assessment of Solubility



Direct quantitative aqueous solubility data for **ziprasidone mesylate** is not readily available in the public domain. However, its use in an injectable formulation provides significant insights into its solubility characteristics.

Formulation Context and Inferred Solubility

Ziprasidone mesylate is the active component in the intramuscular injection formulation of Geodon®. This formulation is a lyophilized powder that is reconstituted prior to administration. Crucially, the formulation includes sulfobutylether β -cyclodextrin as a solubilizing agent to enable the formation of a solution suitable for injection.

The necessity of a complexing agent strongly implies that **ziprasidone mesylate** has an intrinsically low aqueous solubility, insufficient for preparing a concentrated solution for intramuscular administration. Patents also allude to the development of **ziprasidone mesylate** hydrates as a strategy to enhance solubility.

Attribute	Observation	Implication	Source(s)
Formulation	Used in intramuscular injection.	Requires a salt form suitable for parenteral administration.	
Excipients	Formulated with sulfobutylether β-cyclodextrin.	The salt's intrinsic aqueous solubility is too low for the required concentration; a solubilizing agent is necessary.	_
Hydrate Forms	Patents describe the creation of mesylate hydrates.	This is a common strategy to improve the solubility and stability of a salt form.	

Table 2: Qualitative and Inferred Solubility Characteristics of **Ziprasidone Mesylate**.

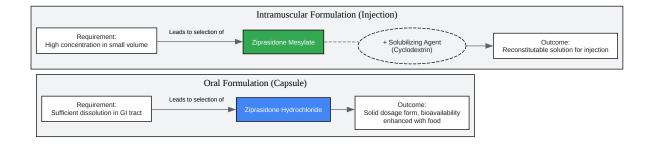


Comparative Analysis and Formulation Rationale

The selection of the hydrochloride salt for oral capsules and the mesylate salt for intramuscular injection reflects a deliberate drug development strategy based on the specific requirements of each route of administration.

- For Oral Administration: The primary challenge is overcoming the low solubility in the gastrointestinal tract to ensure adequate dissolution and absorption. While ziprasidone hydrochloride has low solubility, it is sufficient for a solid oral dosage form, especially when administered with food, which is known to increase its bioavailability by approximately 50%.
- For Intramuscular Administration: This route requires a much higher concentration of the
 drug in a small volume of solution. The intrinsic solubility of both the hydrochloride and
 mesylate salts is inadequate for this purpose. The selection of the mesylate salt was likely
 influenced by its compatibility with solubilizing agents like cyclodextrins and its stability in the
 lyophilized and reconstituted forms.

The logical relationship governing the salt form selection is illustrated in the diagram below.



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Figure 1: Logical workflow for ziprasidone salt selection based on formulation requirements.



Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol outlines a standardized shake-flask method for determining the equilibrium solubility of ziprasidone salts, consistent with guidelines from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.

Materials and Equipment

- Ziprasidone hydrochloride/mesylate reference standard
- pH buffers (pH 1.2, 4.5, 6.8, and 7.5)
- Scintillation vials or glass flasks with screw caps
- Calibrated pH meter
- Analytical balance
- Constant temperature shaker bath or incubator (set to 37 ± 1 °C)
- Centrifuge
- Syringes and syringe filters (e.g., 0.45 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- · Volumetric flasks and pipettes

Procedure

- Preparation of Media: Prepare standardized aqueous buffers at pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer).
- Sample Preparation: Add an excess amount of the ziprasidone salt to a vial containing a known volume (e.g., 10 mL) of each pH buffer. The excess solid should be clearly visible.

Foundational & Exploratory

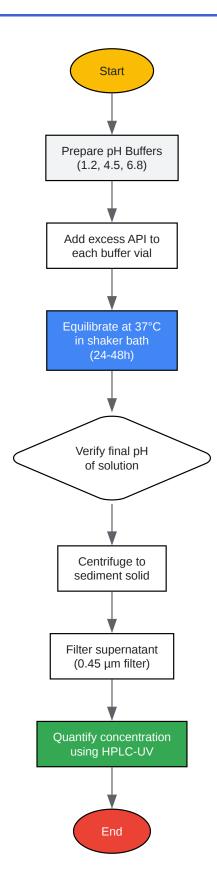




- Equilibration: Place the sealed vials in a shaker bath maintained at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
 Time to equilibrium should be established by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.
- Sample Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials to sediment the excess solid.
- Filtration and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
 Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the concentration of the dissolved ziprasidone salt in the diluted filtrate using a validated HPLC-UV method.
- pH Measurement: Measure the pH of the saturated solution in each vial after equilibration to confirm it has not significantly deviated from the initial buffer pH.

The workflow for this experimental protocol is visualized below.





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Figure 2: Experimental workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

The selection between ziprasidone hydrochloride and **ziprasidone mesylate** is a clear example of a formulation-driven decision based on the physicochemical properties of the salts. Ziprasidone hydrochloride possesses low but sufficient solubility for development as a solid oral dosage form, where its bioavailability is significantly modulated by food. In contrast, the mesylate salt, while also exhibiting low intrinsic aqueous solubility, is amenable to advanced formulation techniques such as complexation with cyclodextrins, enabling its use in a high-concentration parenteral formulation. This guide provides the available quantitative data for the hydrochloride salt and a logical framework for understanding the properties of the mesylate salt, alongside a robust protocol for further experimental determination of solubility, to aid scientists in the ongoing development of ziprasidone formulations and other BCS Class II compounds.

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